REACTION_CXSMILES
|
[F:1][C:2]1[CH:10]=[CH:9][CH:8]=[CH:7][C:3]=1[CH:4]=[N:5][OH:6].[Cl:11]CCl>>[F:1][C:2]1[CH:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([Cl:11])=[N:5][OH:6]
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Name
|
|
Quantity
|
55 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=NO)C=CC=C1
|
Name
|
|
Quantity
|
1 L
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-10 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Cl2 was bubbled in at such a rate
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Type
|
TEMPERATURE
|
Details
|
to maintain temperature below 15° C
|
Type
|
CUSTOM
|
Details
|
(2-3 minutes)
|
Duration
|
2.5 (± 0.5) min
|
Type
|
ADDITION
|
Details
|
was added dropwise concurrently with Cl2 addition
|
Type
|
TEMPERATURE
|
Details
|
When the reaction mixture had maintained a yellow color, additions of the triethylamine solution and Cl2
|
Type
|
WAIT
|
Details
|
Concentration of the reaction mixture left an oil which
|
Type
|
DISSOLUTION
|
Details
|
was dissolved in ether
|
Type
|
WASH
|
Details
|
washed four times with 3N HCl
|
Type
|
WASH
|
Details
|
a final wash with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=CC=C1)C(=NO)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 60 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |